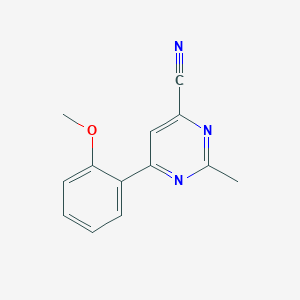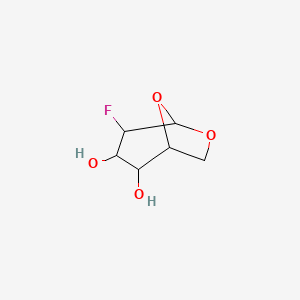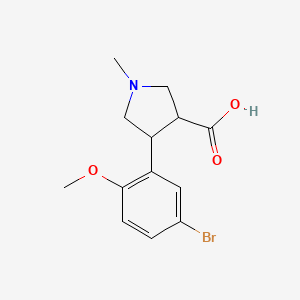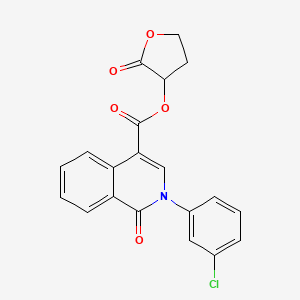
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a fluorophenyl group, and a hydrazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced hydrazinyl-triazine derivatives.
Substitution: Formation of substituted fluorophenyl-triazine derivatives.
科学的研究の応用
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.
類似化合物との比較
Similar Compounds
(E)-5-(2-(1-phenylethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Lacks the fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring in (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique electronic properties to the compound, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C12H12FN5O |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
5-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H12FN5O/c1-7(9-3-5-10(13)6-4-9)15-17-11-8(2)16-18-12(19)14-11/h3-6H,1-2H3,(H2,14,17,18,19)/b15-7+ |
InChIキー |
OTMCJMSWLXYEQH-VIZOYTHASA-N |
異性体SMILES |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC=C(C=C2)F |
正規SMILES |
CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

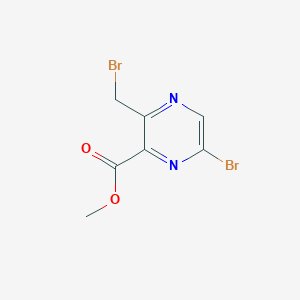
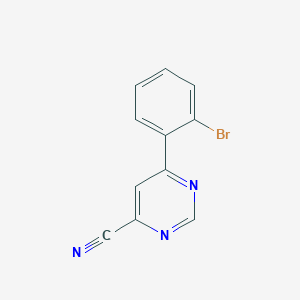
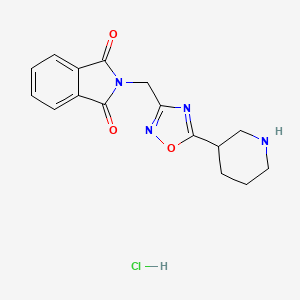
![2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14868081.png)

